Z-beta-Ala-osu

Descripción general

Descripción

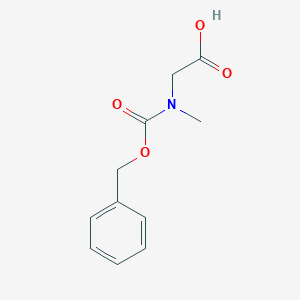

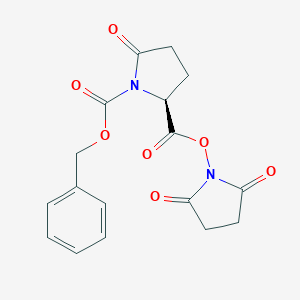

Z-beta-Ala-osu, also known as N-hydroxysuccinimide ester of Z-beta-alanine, is a derivative of the amino acid beta-alanine. This compound is widely used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. It is a white to off-white solid with a molecular weight of 320.30 g/mol and a chemical formula of C15H16N2O6 .

Métodos De Preparación

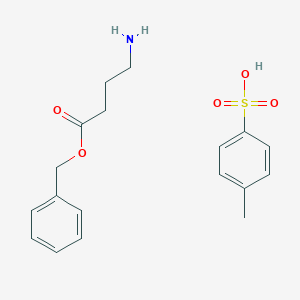

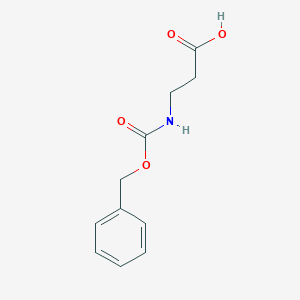

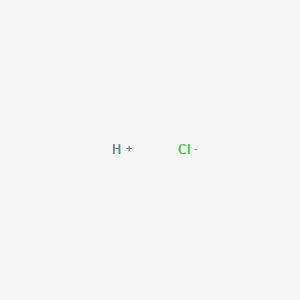

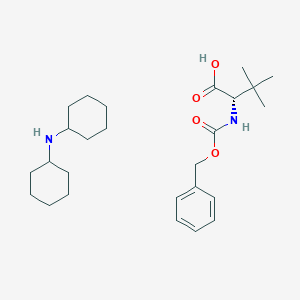

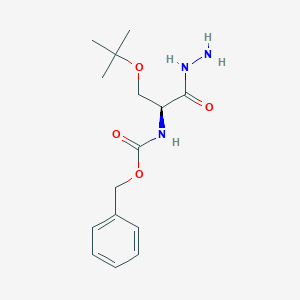

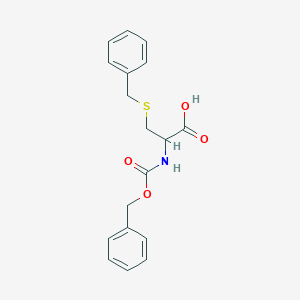

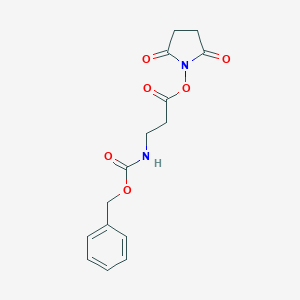

Synthetic Routes and Reaction Conditions: The synthesis of Z-beta-Ala-osu typically involves the reaction of N-benzyloxycarbonyl-3-aminopropionic acid with thionyl chloride in the presence of dimethylformamide. This reaction produces Z-beta-alanine, which is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Z-beta-Ala-osu undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form stable amide bonds, which is the basis for its use in peptide synthesis.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Z-beta-alanine and N-hydroxysuccinimide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form amide bonds.

Water: Can cause hydrolysis of the compound.

Coupling Agents: Such as DCC, are used to facilitate the formation of this compound.

Major Products Formed:

Amide Bonds: Formed during peptide synthesis.

Z-beta-Alanine and N-hydroxysuccinimide: Formed during hydrolysis.

Aplicaciones Científicas De Investigación

Z-beta-Ala-osu has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling reagent in peptide synthesis to form stable amide bonds.

Biology: Employed in the synthesis of peptides and proteins for various biological studies.

Medicine: Utilized in drug development for the synthesis of peptide-based therapeutics.

Industry: Applied in the production of peptide-based materials and bioconjugates

Mecanismo De Acción

The mechanism of action of Z-beta-Ala-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The compound reacts with amines to form amide bonds, which are essential for peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, facilitating the formation of peptide bonds .

Comparación Con Compuestos Similares

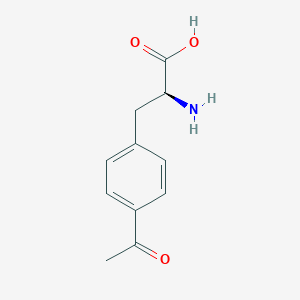

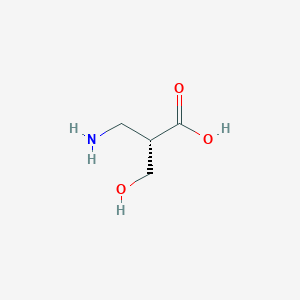

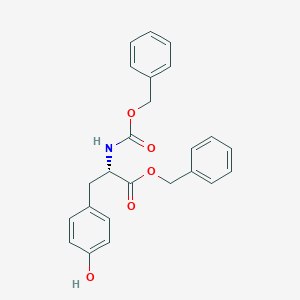

Z-Ala-osu: Another N-hydroxysuccinimide ester used in peptide synthesis.

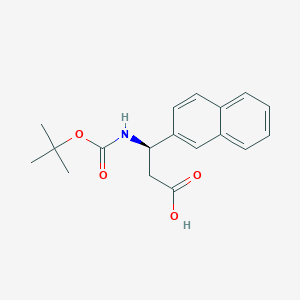

BOC-Val-osu: A tert-butyloxycarbonyl-protected valine derivative used in peptide synthesis.

Z2-Lys-osu: A carbobenzoxy-protected lysine derivative used in peptide synthesis

Uniqueness: Z-beta-Ala-osu is unique due to its specific structure, which allows for efficient coupling reactions in peptide synthesis. Its stability and reactivity make it a preferred choice for forming amide bonds in various synthetic applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

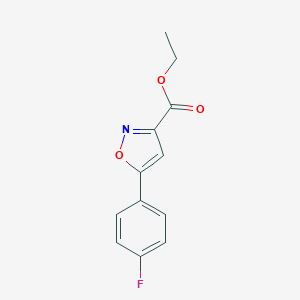

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.